molecular formula C20H18N4O6S B13749243 7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid CAS No. 1088236-45-6

7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

Cat. No.: B13749243
CAS No.: 1088236-45-6
M. Wt: 442.4 g/mol
InChI Key: CECGUGFIJCQUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has significant applications in various industries, including textiles and biological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID typically involves a multi-step process. The initial step often includes the diazotization of 4-acetylaminobenzenediazonium chloride, followed by coupling with 4-hydroxynaphthalene-2-sulfonic acid under controlled pH conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves stringent control of temperature, pH, and reactant concentrations to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of the azo bond.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium dithionite in an alkaline medium.

    Substitution: Sulfuric acid or sodium hydroxide as catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within biological tissues.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in the textile industry for coloring fabrics.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its binding properties, allowing it to interact with different molecular targets. In biological systems, it can bind to proteins and nucleic acids, facilitating its use in staining and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(ACETYLAMINO)PHENYL 2-(ACETYLOXY)BENZOATE
  • N-(4-ACETYLAMINO)PHENYL-2-METHYLBENZAMIDE
  • N-(4-ACETYLAMINO)PHENYL-2-AMINOBENZAMIDE

Uniqueness

7-(ACETYLAMINO)-3-[[4-(ACETYLAMINO)PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID is unique due to its dual functional groups (azo and sulfonic acid), which confer both high reactivity and solubility in aqueous solutions. This makes it particularly valuable in applications requiring water-soluble dyes and indicators.

Properties

CAS No.

1088236-45-6

Molecular Formula

C20H18N4O6S

Molecular Weight

442.4 g/mol

IUPAC Name

7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C20H18N4O6S/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)

InChI Key

CECGUGFIJCQUOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.